3-Bromo-5,6-difluoro-2-methoxybenzamide
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Overview
Description
3-Bromo-5,6-difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzamide typically involves the bromination and fluorination of a methoxybenzamide precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or similar compounds. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5,6-difluoro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6-difluoro-2-hydroxybenzamide
- 3-Bromo-5,6-difluoro-2-aminobenzamide
- 3-Bromo-5,6-difluoro-2-chlorobenzamide
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic propertiesCompared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H6BrF2NO2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-6-methoxybenzamide |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-7-3(9)2-4(10)6(11)5(7)8(12)13/h2H,1H3,(H2,12,13) |
InChI Key |
QTISAVMPRJHRFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)N)F)F)Br |
Origin of Product |
United States |
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